molecular formula C7H4F2O2 B106909 3,5-Difluoro-4-hydroxybenzaldehyde CAS No. 118276-06-5

3,5-Difluoro-4-hydroxybenzaldehyde

Cat. No.: B106909
CAS No.: 118276-06-5
M. Wt: 158.1 g/mol
InChI Key: SKOYTQILPMNZQO-UHFFFAOYSA-N
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Description

3,5-Difluoro-4-hydroxybenzaldehyde: is an organic compound with the molecular formula C₇H₄F₂O₂ . It is a derivative of benzaldehyde, where the hydrogen atoms at positions 3 and 5 on the benzene ring are replaced by fluorine atoms, and the hydrogen atom at position 4 is replaced by a hydroxyl group. This compound is known for its applications in various chemical syntheses and research fields due to its unique structural properties .

Scientific Research Applications

Chemistry: 3,5-Difluoro-4-hydroxybenzaldehyde is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology and Medicine: In biological research, this compound is used to study the effects of fluorinated compounds on biological systems. It serves as a building block for the synthesis of potential drug candidates, particularly those targeting enzymes and receptors involved in various diseases .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its applications include the manufacture of polymers, coatings, and advanced materials with improved properties .

Safety and Hazards

3,5-Difluoro-4-hydroxybenzaldehyde may cause skin irritation, serious eye irritation, and respiratory irritation . It’s recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . Use personal protective equipment and ensure adequate ventilation .

Mechanism of Action

Target of Action

3,5-Difluoro-4-hydroxybenzaldehyde is a chemical compound used in organic synthesis It’s known to be used in the preparation of other compounds, such as (z)-2,6-difluoro-((2-methyl-5-oxooxazol-4(5h)-ylidene)methyl)phenylacetate .

Mode of Action

It’s known that the compound can undergo various chemical reactions due to the presence of the aldehyde and hydroxyl groups . These groups can interact with other molecules, leading to changes in their structure and function.

Biochemical Pathways

It’s used as an intermediate in the synthesis of other compounds , suggesting that it may play a role in various biochemical pathways depending on the context of its use.

Result of Action

Its role as an intermediate in organic synthesis suggests that its primary effect may be the formation of other compounds with diverse biological activities .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it’s known to be air-sensitive and incompatible with strong oxidizing agents, strong acids, and bases . These factors would need to be carefully controlled when using this compound in a laboratory or industrial setting.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,5-Difluoro-4-hydroxybenzaldehyde can be synthesized through several methods. One common method involves the nucleophilic substitution reaction of 3,5-difluorobenzaldehyde with a hydroxylating agent under controlled conditions. The reaction typically requires a catalyst such as tetrabutylammonium bromide and an acid-binding agent. The reaction is carried out in an organic solvent like isopropanol, dimethylformamide (DMF), or 1,4-dioxane at temperatures ranging from 60 to 120 degrees Celsius .

Industrial Production Methods: In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions: 3,5-Difluoro-4-hydroxybenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophilic substitution reactions often require catalysts and specific solvents to facilitate the reaction.

Major Products:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the combination of fluorine atoms and a hydroxyl group on the benzene ring. This unique structure imparts distinct chemical reactivity and biological activity, making it a versatile compound in various research and industrial applications .

Properties

IUPAC Name

3,5-difluoro-4-hydroxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F2O2/c8-5-1-4(3-10)2-6(9)7(5)11/h1-3,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKOYTQILPMNZQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)O)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20436529
Record name 3,5-Difluoro-4-hydroxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20436529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118276-06-5
Record name 3,5-Difluoro-4-hydroxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20436529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-Difluoro-4-hydroxybenzaldehyde
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

TFA (7 mL) was added to 2,6-difluoro-phenol (1.0 g, 7.69 mmol) and hexam-ethylenetetraamine (1.08 g, 7.69 mmol), and the mixture was stirred at 75˜80° C. for 12 hours. The reactant was cooled, diluted with water, and then extracted with DCM/MeOH (9:1) solution three or four times. The organic layer was concentrated under reduced pressure, and DCM was added to the residue. The mixture was dried with MgSO4 and concentrated under reduced pressure. The reaction product was used in the next step without a separate purification process.
Name
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7 mL
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reactant
Reaction Step One
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1 g
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reactant
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1.08 g
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reactant
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

A solution of 2,6-difluorophenol (25 g, 192 mmol), hexamethylenetetramine (26 g, 192 mmol) and trifluoroacetic acid (190 mmol) was refluxed overnight. The reaction was cooled and diluted with water (200 mL) and extracted with dichloromethane (3×100 mL). The organic layer was washed with 10% aqueous potassium carbonate (2×100 mL). The aqueous layer was acidified with concentrated hydrochloric acid and extracted with ethyl acetate. The organic layer was dried over sodium sulfate, filtered, and concentrated in vacuo to yield 3,5-difluoro-4-hydroxybenzaldehyde as a white solid. Upon sitting the desired product began to precipitate from the original aqueous layer that was extracted with dichloromethane. The layer was filtered to provide the product (6) as long white crystals.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
26 g
Type
reactant
Reaction Step One
Quantity
190 mmol
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reactant
Reaction Step One
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Quantity
200 mL
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solvent
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Synthesis routes and methods III

Procedure details

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Synthesis routes and methods IV

Procedure details

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Synthesis routes and methods V

Procedure details

A stirring solution of 2,6-difluorophenol (2 g, 15.4 mmol) and hexamethylenetetramine (2.16 g, 15.4 mmol) in TFA (16 mL) was heated at reflux under argon overnight. On cooling to room temperature the solvent was evaporated in vacuum and the crude residue was taken up in DCM (35 mL). The mixture was washed with an aqueous solution of NaHCO3 (sat.) and the separated aqueous layer acidified to pH 1 with concentrated HCl. The aqueous layer was extracted with DCM (2×25 mL), the combined organic fractions dried (MgSO4) and evaporated in vacuum to afford desired product as a cream solid (1.76 g, 73%). Rf=0.39 (SiO2; cyclohexane/EtOAc (6/4); UV) 1H NMR (300 MHz; CDCl3) δ: 6.38 (br, 1H); 7.50 (d, 2H, J=6.6 Hz); 9.82 (s, 1H). 13C NMR (75 MHz; CDCl3) δ: 113.2 (dd, JCF=13.8 Hz and 7.8 Hz); 128.2 (t, JCF=6.0 Hz); 139.0 (t, JCF=16.1 Hz); 151.9 (dd, JCF=246.9 Hz and 5.3 Hz); 189.1. 19F NMR (282 MHz; CDCl3) δ: −52.2
Quantity
2 g
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reactant
Reaction Step One
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2.16 g
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reactant
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16 mL
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Yield
73%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3,5-Difluoro-4-hydroxybenzaldehyde
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Reactant of Route 5
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Reactant of Route 6
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3,5-Difluoro-4-hydroxybenzaldehyde

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